5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, which is known for its versatile biological activities, makes this compound a valuable subject for research.
Future Directions
The future directions for research on “5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide” and similar compounds could involve further modifications to the 1,3,4-thiadiazole moiety to enhance its potency and reduce its toxicity . Additionally, more research could be conducted to understand the exact mechanism of action of these compounds .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry and are known to interact strongly with biological targets due to their mesoionic character .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom . This property could potentially impact the bioavailability of the compound.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of thiadiazole derivatives, such as their ability to cross cellular membranes, suggest that they may be influenced by factors such as the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the thiadiazole ring under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s thiadiazole ring is known for its anticancer, antiviral, and antibacterial properties. Researchers are exploring its potential as a therapeutic agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Its ability to interact with biological targets makes it a useful tool in studying cellular processes and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a similar structure but contains a furan ring instead of a thiophene ring.
2-Bromo-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the carboxamide and thiophene moieties.
Uniqueness
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiadiazole and thiophene rings, which confer distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS2/c1-4-11-12-8(14-4)10-7(13)5-2-3-6(9)15-5/h2-3H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNOSASIKVHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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